Cyclopentyl 3,4-dimethylphenyl ketone

Übersicht

Beschreibung

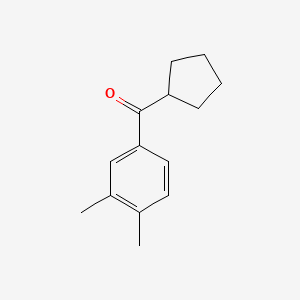

Cyclopentyl 3,4-dimethylphenyl ketone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclopentyl group attached to a 3,4-dimethylphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentyl 3,4-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentyl benzene with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This method is advantageous due to its high yield, short reaction time, and low environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentyl 3,4-dimethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cyclopentyl 3,4-dimethylphenyl ketone serves as a valuable intermediate in organic synthesis. Its structure allows for various transformations, including:

- Formation of Chiral Compounds : The compound can be utilized in asymmetric synthesis processes to produce chiral intermediates. For instance, it has been employed in the synthesis of chiral alcohols and amines through reduction reactions .

- Radical Reactions : The ketone's ability to undergo radical reactions makes it useful in the development of complex organic molecules. Studies have shown that visible light can initiate radical cascades involving cyclopentyl ketones, leading to functionalized products with high yields .

Photochemical Applications

This compound exhibits photochemical properties that allow it to be used in light-activated reactions:

- Photoinitiators : The compound can act as a photoinitiator in polymerization processes. When exposed to UV or visible light, it generates radicals that initiate polymerization reactions, making it suitable for use in coatings and adhesives .

- Release Mechanisms : It has been shown to release volatile aldehydes and ketones upon light exposure, which can be advantageous in applications such as fragrance release in consumer products .

Material Science

In material science, this compound is being explored for its potential applications:

- Adhesives and Sealants : The compound's reactivity under UV light makes it a candidate for developing adhesives that cure upon exposure to light, enhancing their application in construction and manufacturing.

- Surface Coatings : Its properties can be leveraged to create surface coatings that respond to environmental stimuli (e.g., light), providing functionalities such as self-cleaning or anti-fogging surfaces.

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

A study demonstrated the use of this compound in the asymmetric synthesis of chiral alcohols through biocatalysis. Using specific enzymes, the compound was reduced with high enantioselectivity, yielding significant amounts of desired products with over 90% ee (enantiomeric excess) .

Case Study 2: Photoinitiated Polymerization

Research highlighted the effectiveness of this compound as a photoinitiator for UV-curable coatings. The study showed that upon UV exposure, the compound generated radicals efficiently, leading to rapid polymerization and curing of coatings used in industrial applications .

Wirkmechanismus

The mechanism by which cyclopentyl 3,4-dimethylphenyl ketone exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In electrophilic aromatic substitution, the phenyl ring undergoes substitution due to the presence of electron-donating groups, which activate the ring towards electrophiles .

Vergleich Mit ähnlichen Verbindungen

Cyclopentyl 3,4-dimethylphenyl ketone can be compared with other similar compounds such as:

Cyclopentyl phenyl ketone: Lacks the methyl groups on the phenyl ring, resulting in different reactivity and properties.

Cyclopentyl 4-methylphenyl ketone: Contains only one methyl group, leading to variations in steric and electronic effects.

Cyclopentyl 3,5-dimethylphenyl ketone: The position of the methyl groups affects the compound’s chemical behavior and reactivity

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Biologische Aktivität

Cyclopentyl 3,4-dimethylphenyl ketone (CDPK) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₆H₂₂O

- Molecular Weight: 230.34 g/mol

- Density: 1.002 g/cm³

- Boiling Point: 348.6°C

- Flash Point: 148.2°C

The compound features a cyclopentyl group attached to a dimethyl-substituted aromatic ring, which influences its reactivity and biological interactions.

The biological activity of CDPK is primarily attributed to its electrophilic nature due to the ketone functional group. This allows it to interact with various biomolecules, including enzymes and receptors, potentially modulating their activity and leading to various physiological effects. The specific interactions can result in anti-inflammatory, anticancer, and antimicrobial properties.

Biological Activity

Research indicates that CDPK exhibits several biological activities:

- Anticancer Activity : Studies have shown that CDPK can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of tubulin polymerization, which is crucial for cell division .

- Anti-inflammatory Properties : Preliminary studies suggest that CDPK may reduce inflammation through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : CDPK has demonstrated activity against certain bacterial strains, indicating potential applications in antimicrobial therapy .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of CDPK on human tumor cell lines. The results indicated that CDPK exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against HeLa cells. The compound's ability to disrupt microtubule dynamics was suggested as a key mechanism underlying its anticancer effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of tubulin polymerization |

| A549 | 20 | Disruption of cell cycle progression |

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, CDPK was administered to mice with induced paw edema. Results showed a significant reduction in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | Paw Swelling Reduction (%) |

|---|---|

| Control | 0 |

| CDPK | 45 |

Comparison with Similar Compounds

CDPK's biological activity can be compared with other similar compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| Cyclopentyl 3,5-dimethylphenyl ketone | Moderate | Low |

| Cyclopentyl phenyl ketone | High | Moderate |

CDPK shows superior anticancer properties compared to its analogs, highlighting its potential as a lead compound in drug development.

Eigenschaften

IUPAC Name |

cyclopentyl-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-7-8-13(9-11(10)2)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHKHGNZZBVTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640560 | |

| Record name | Cyclopentyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-54-3 | |

| Record name | Cyclopentyl(3,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.